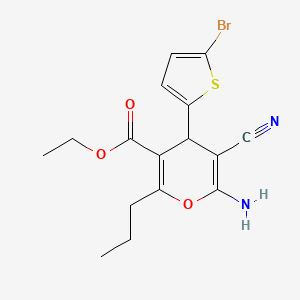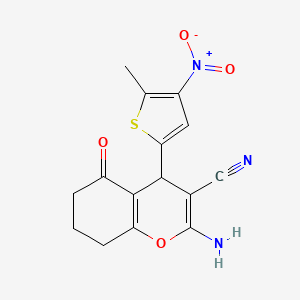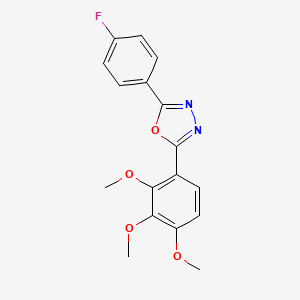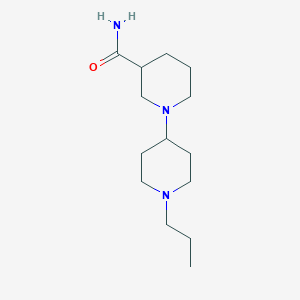
1-acetyl-N-(2,4-difluorophenyl)-5-indolinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-(2,4-difluorophenyl)-5-indolinesulfonamide, also known as DIFLUNISAL, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain, fever, and inflammation. The chemical structure of DIFLUNISAL is similar to that of aspirin, but it has a longer half-life and is more potent.
Mecanismo De Acción
1-acetyl-N-(2,4-difluorophenyl)-5-indolinesulfonamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in pain and inflammation, so by inhibiting their production, 1-acetyl-N-(2,4-difluorophenyl)-5-indolinesulfonamide can reduce pain and inflammation.
Biochemical and Physiological Effects:
1-acetyl-N-(2,4-difluorophenyl)-5-indolinesulfonamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to reduce the accumulation of amyloid beta, a protein that is associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-acetyl-N-(2,4-difluorophenyl)-5-indolinesulfonamide in lab experiments is that it is a well-studied drug with a known mechanism of action. This makes it easier to design experiments and interpret results. One limitation of using 1-acetyl-N-(2,4-difluorophenyl)-5-indolinesulfonamide is that it can have off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 1-acetyl-N-(2,4-difluorophenyl)-5-indolinesulfonamide. One area of interest is its potential use in treating Alzheimer's disease. Further research is needed to determine the optimal dose and duration of treatment for this indication. Another area of interest is the development of new formulations of 1-acetyl-N-(2,4-difluorophenyl)-5-indolinesulfonamide that can improve its pharmacokinetic properties and reduce its side effects. Additionally, 1-acetyl-N-(2,4-difluorophenyl)-5-indolinesulfonamide could be studied for its potential use in treating other diseases that involve inflammation and pain, such as rheumatoid arthritis and osteoarthritis.
Métodos De Síntesis
1-acetyl-N-(2,4-difluorophenyl)-5-indolinesulfonamide is synthesized by reacting 2,4-difluorobenzenesulfonyl chloride with indole-5-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then acetylated to form 1-acetyl-N-(2,4-difluorophenyl)-5-indolinesulfonamide.
Aplicaciones Científicas De Investigación
1-acetyl-N-(2,4-difluorophenyl)-5-indolinesulfonamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are involved in pain and inflammation. 1-acetyl-N-(2,4-difluorophenyl)-5-indolinesulfonamide has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to reduce the accumulation of amyloid beta, a protein that is associated with the disease.
Propiedades
IUPAC Name |
1-acetyl-N-(2,4-difluorophenyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O3S/c1-10(21)20-7-6-11-8-13(3-5-16(11)20)24(22,23)19-15-4-2-12(17)9-14(15)18/h2-5,8-9,19H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHWAMQIBVTYPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(2,4-difluorophenyl)-2,3-dihydro-1H-indole-5-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(diethylamino)ethyl]-N-ethyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4925286.png)


![3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-isopropyl-N-(2-methoxyethyl)propanamide](/img/structure/B4925305.png)

![1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene](/img/structure/B4925335.png)





acetyl]amino}benzoate](/img/structure/B4925373.png)
![diethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate](/img/structure/B4925380.png)